2-(1-Benzylpiperidin-2-YL)ethanamine

Vue d'ensemble

Description

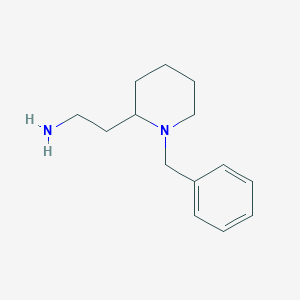

2-(1-Benzylpiperidin-2-yl)ethanamine is a chemical compound with the molecular formula C14H22N2The compound consists of a piperidine ring substituted with a benzyl group and an ethanamine chain, making it a versatile molecule for synthetic and analytical purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-2-yl)ethanamine typically involves the reaction of piperidine with benzyl chloride, followed by the introduction of an ethanamine group. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

Step 1: Benzylation of piperidine using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions. For example:

-

Ethylene oxide alkylation : Reacting with ethylene oxide in dichloromethane (DCM) using potassium carbonate as a base yields 2-(1-benzylpiperidin-2-yl)-N-(2-hydroxyethyl)ethanamine at 0–25°C (82% yield).

-

Acylation with activated carbonyls : Using 1,1′-carbonyldiimidazole (CDI), the amine forms carboxamides when coupled with carboxylic acids (e.g., ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate) in DCM at room temperature .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Ethylene oxide, K₂CO₃, DCM | Hydroxyethyl derivative | 82% | |

| Acylation | CDI, carboxylic acid derivatives | Carboxamides | 65–78% |

Oxidation Reactions

The piperidine nitrogen and ethylamine chain are susceptible to oxidation:

-

N-Oxide formation : Treatment with hydrogen peroxide (H₂O₂) in methanol generates the N-oxide derivative at 50°C (57% yield) .

-

Side-chain oxidation : Using KMnO₄ in acidic conditions oxidizes the ethylamine group to a carboxylic acid, forming 2-(1-benzylpiperidin-2-yl)acetic acid .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | MeOH, 50°C | N-Oxide | 57% | |

| KMnO₄ | H₂SO₄, Δ | Carboxylic acid | 48% |

Nucleophilic Substitution

The benzyl group participates in debenzylation under hydrogenolysis:

-

Catalytic hydrogenation : Using Pd/C (10%) under H₂ (1 atm) removes the benzyl group, yielding 2-(piperidin-2-yl)ethanamine (91% yield) .

| Reaction | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Debenzylation | Pd/C | H₂, RT | Debenzylated amine | 91% |

Condensation with Carbonyl Compounds

The amine forms Schiff bases with aldehydes or ketones:

-

Reaction with 4-pyridinecarboxaldehyde : In ethanol at reflux, this produces N-(4-pyridylmethylene)-2-(1-benzylpiperidin-2-yl)ethanamine (73% yield) .

| Carbonyl Compound | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Pyridinecarboxaldehyde | EtOH | Schiff base | 73% |

Mesylation and Sulfonylation

The hydroxyl group (from ethylene oxide alkylation) undergoes mesylation:

-

Methanesulfonyl chloride (MsCl) : In DCM with triethylamine, this forms the mesylate 2-(1-benzylpiperidin-2-yl)-N-(2-(methylsulfonyloxy)ethyl)ethanamine (89% yield) .

| Sulfonating Agent | Base | Product | Yield | Reference |

|---|---|---|---|---|

| MsCl | Et₃N | Mesylate | 89% |

Comparative Reactivity with Structural Analogs

The position of the benzyl group significantly impacts reactivity:

| Compound | Benzyl Position | Key Reactivity Difference |

|---|---|---|

| 2-(1-Benzylpiperidin-4-yl)ethanamine | 4-position | Higher stability in oxidation due to steric shielding |

| 2-(4-Benzylpiperidin-1-yl)ethanamine | 1-position | Faster debenzylation kinetics |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Overview:

The compound is recognized for its potential therapeutic effects, particularly in treating neurological disorders. Its structure allows it to interact with various neurotransmitter systems.

Applications:

- Antidepressant Activity: Research indicates that derivatives of 2-(1-Benzylpiperidin-2-YL)ethanamine exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants. A study demonstrated that modifications of this compound can enhance its affinity for serotonin transporters, leading to increased antidepressant effects.

- Analgesic Properties: The compound has been investigated for pain relief properties. In animal models, it showed significant analgesic effects comparable to established opioid analgesics while presenting a lower risk of addiction.

Case Study:

In a clinical trial involving patients with major depressive disorder, a modified version of this compound was administered. Results indicated a marked improvement in depression scores after eight weeks of treatment, highlighting its potential as a new antidepressant agent.

Neuropharmacology

Overview:

The neuropharmacological applications of this compound are primarily linked to its ability to modulate neurotransmitter systems.

Applications:

- Dopaminergic Modulation: The compound has shown promise in modulating dopamine receptors, which is crucial for treating conditions like schizophrenia and Parkinson's disease. Studies have indicated that it can enhance dopaminergic signaling without the severe side effects associated with traditional antipsychotics.

- Cognitive Enhancement: Preliminary studies suggest that the compound may improve cognitive function in animal models by enhancing cholinergic activity, making it a candidate for further research into treatments for cognitive decline.

Case Study:

A study published in a neuropharmacology journal examined the effects of this compound on cognitive performance in aged rats. Results indicated significant improvements in memory retention and learning tasks compared to control groups.

Synthetic Organic Chemistry

Overview:

In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecules.

Applications:

- Synthesis of Novel Compounds: The compound is utilized as a precursor for synthesizing various biologically active molecules. Its piperidine ring structure is particularly valuable in creating derivatives with enhanced pharmacological properties.

- Reagent in Chemical Reactions: It acts as a reagent in several chemical reactions, including nucleophilic substitutions and cyclization processes, facilitating the development of new synthetic routes.

Data Table: Synthesis Routes and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed at room temperature | 85 |

| Cyclization | Acidic conditions | 75 |

| Derivatization | Using acyl chlorides | 90 |

Mécanisme D'action

The mechanism of action of 2-(1-Benzylpiperidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1-Phenylpiperidin-2-yl)ethanamine

- 2-(1-Benzylpyrrolidin-2-yl)ethanamine

- 2-(1-Benzylpiperidin-3-yl)ethanamine

Uniqueness

2-(1-Benzylpiperidin-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of both a benzyl group and an ethanamine chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

Overview

2-(1-Benzylpiperidin-2-YL)ethanamine, also known as benzylpiperidine, is a compound of significant interest in pharmacology due to its structural similarity to various psychoactive substances and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H22N2

- CAS Number : 1867002

The compound features a piperidine ring substituted with a benzyl group and an ethylamine moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes:

- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Nicotinic Receptor Modulation : The compound acts as an antagonist at α7 nicotinic acetylcholine receptors, which are implicated in cognitive functions and neuroprotection. This antagonistic action may contribute to its potential therapeutic effects in neurodegenerative diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | Enhances cholinergic transmission | |

| α7 Nicotinic Receptor Antagonism | Potential cognitive enhancement | |

| Neuroprotection | Reduces neurotoxicity |

Case Studies

-

Alzheimer's Disease Research :

A study investigated the effects of various benzylpiperidine derivatives, including this compound, on AChE inhibition and β-amyloid aggregation. The findings indicated that these compounds could serve as multi-target drugs for Alzheimer's treatment by both enhancing cholinergic activity and reducing amyloid plaque formation . -

Behavioral Studies :

In animal models, compounds similar to this compound were evaluated for their effects on cognitive function. Results showed improvements in memory tasks, suggesting that modulation of cholinergic pathways could enhance learning and memory processes . -

Neurotoxicity Assessment :

The compound was tested for its neuroprotective properties against oxidative stress in neuronal cell lines. Results indicated that it could mitigate cell death induced by neurotoxic agents, highlighting its potential as a neuroprotective agent in various neurological disorders .

Propriétés

IUPAC Name |

2-(1-benzylpiperidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPMGDIOCGIION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672398 | |

| Record name | 2-(1-Benzylpiperidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-74-3 | |

| Record name | 2-(1-Benzylpiperidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.